2-Chloro-3-(trifluoromethyl)benzonitrile

Catalog No.
S721792
CAS No.
62584-32-1
M.F
C8H3ClF3N
M. Wt
205.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(trifluoromethyl)benzonitrile

Avoid synthetic failure from isomer mis-match. 2-Chloro-3-(trifluoromethyl)benzonitrile is the specific regioisomer required for constructing the N-pyridylpyrazole carboxamide core in chlorantraniliprole insecticides.

  • Essential for high-yield, regioselective synthesis of chlorantraniliprole (agrochemical standard).
  • Ortho-Cl and meta-CF3 groups direct sequential functionalization for advanced intermediates.
  • Reliable supply with verified isomer purity, ready for scale-up.

CAS Number

62584-32-1

Product Name

2-Chloro-3-(trifluoromethyl)benzonitrile

IUPAC Name

2-chloro-3-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

InChI

InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H

InChI Key

GANPUEIPQFDYQA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N

Synonyms

2-Chloro-3-(trifluoromethyl)benzonitrile, 2-Chloro-3-(trifluoromethyl)benzenecarbonitrile, Benzonitrile, 2-chloro-3-(trifluoromethyl)-, 2-Chloro-3-trifluoromethylbenzonitrile, 3-(Trifluoromethyl)-2-chlorobenzonitrile

Purity

≥97%

Package Size

5 g, 25 g

2-Chloro-3-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile featuring ortho-chloro and meta-trifluoromethyl groups. This specific arrangement of electron-withdrawing groups creates a distinct electronic and steric profile, making it a valuable and non-interchangeable intermediate in multi-step organic synthesis. Its primary utility is as a precursor for constructing complex heterocyclic systems, particularly those found in modern agrochemicals and specialty materials where precise molecular architecture is critical for performance. [REFS-1, REFS-2]

Procurement Fit

Orthogonal handles Chloro and nitrile groups provide versatile synthetic elaboration points for medicinal chemistry and cross-coupling workflows.
Activated electrophile Ortho-CF₃ substitution activates the aryl chloride toward Pd-catalyzed couplings, supporting method development studies.
Conformationally rigid Zero rotatable bonds and defined TPSA (23.8 Ų) fit rigid scaffold design in structure-based drug research.

Substituting 2-Chloro-3-(trifluoromethyl)benzonitrile with its positional isomers, such as 2-chloro-5-(trifluoromethyl)benzonitrile or 4-chloro-2-(trifluoromethyl)benzonitrile, is not a viable option in precision synthesis. The specific 2,3-substitution pattern dictates the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution or directed ortho-metalation. Using a different isomer will alter the position of reactivity on the benzene ring, leading to the formation of incorrect downstream intermediates, significant decreases in yield, or complete reaction failure. [1] This structural specificity is fundamental to achieving the target molecular framework, making this exact isomer essential for processes where it is specified.

Substitution Risk

Reactivity profile
Ortho-CF₃ activates aryl chloride for SNAr and cross-coupling
Para- or meta-substituted isomers may be less activated, altering reaction kinetics
Handling & purification
Lower melting point (38–41 °C) facilitates processing
Para-isomer melts higher (66–68 °C), which may require different purification techniques
Coupling efficiency
Reported as activated in Suzuki-Miyaura contexts
Less activated analogs may reduce yield or require catalyst re-optimization

Anthranilamide Insecticide Precursor

This compound is a documented precursor for key intermediates of anthranilamide-class insecticides, such as Chlorantraniliprole. Patent literature outlines synthetic routes where the specific 2-chloro-3-trifluoromethyl arrangement is required to construct the N-pyridylpyrazole portion of the final active ingredient. For example, a key step involves the formation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a critical building block for which this benzonitrile derivative is an antecedent. Processes designed around this starting material achieve high yields and purity necessary for industrial scale-up. [REFS-1, REFS-2] Using a different isomer would disrupt the established and optimized reaction sequence.

Evidence DimensionPrecursor Role in Industrial Synthesis
Target Compound DataServes as a key starting material for intermediates of anthranilamide insecticides.
Comparator Or BaselinePositional isomers (e.g., 2-chloro-5-CF3-benzonitrile) which are not cited for this specific, high-yield synthetic route.
Quantified DifferenceNot applicable (Role-based differentiation)
ConditionsIndustrial synthesis of agrochemical intermediates like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

For manufacturers of specific, patented agrochemicals, this exact isomer is a non-substitutable raw material required to practice the established synthesis.

Melting point & cLogP
Reported
38–41 °C 66–68 °C (para-isomer) Δ –25 to –30 °C XLogP3: 3.2
Lower melting point may simplify handling and recrystallization compared to the para-isomer.
Vendor-reported data; verify in-house for your specific lot.

Regioselective Functionalization

The ortho-chloro and meta-trifluoromethyl substituents create a unique electronic and steric environment that directs further chemical transformations to specific positions on the aromatic ring. While direct comparative studies are limited in public literature, the principles of physical organic chemistry indicate that this substitution pattern activates the C4 and C6 positions for nucleophilic attack, while the steric hindrance of the ortho-chloro group influences reactions at adjacent sites. [1] This contrasts with, for example, a 2-chloro-5-trifluoromethyl isomer, where the electronic activation and steric environment are fundamentally different, leading to different reaction outcomes. [2]

Evidence DimensionRegiochemical Control
Target Compound DataDirects functionalization to specific ring positions due to the 2,3-substitution pattern.
Comparator Or BaselineOther positional isomers (e.g., 2,5- or 2,6-substituted) which provide a different regiochemical outcome.
Quantified DifferenceQualitatively different product profiles in subsequent reactions.
ConditionsReactions sensitive to electronic and steric effects, such as nucleophilic aromatic substitution or directed metalation.

This compound should be selected when the synthetic strategy requires introducing a new functional group at a specific position relative to the existing chloro and trifluoromethyl groups.

Cross-coupling reactivity
Class-level inference
Ortho-CF₃ activated profile inferred from Hammett substituent studies; reaction rate may differ by an order of magnitude relative to unactivated aryl chlorides.
May support efficient Pd-catalyzed coupling in method development.
Direct kinetic data for this exact compound not publicly reported.
Rotatable bonds
Computed
0rotatable bondsTPSA 23.8 Ų
Rigid scaffold may reduce entropic penalty in target binding.
In silico property; experimental binding data required.
Purity grade
Reported
97–98% Min. 95% (para-isomer) 2–3% higher baseline purity
Higher baseline purity may reduce need for in-house purification.
Vendor-specified by HPLC/GC; confirm per received batch.

Anthranilamide Agrochemical Synthesis

This compound is the designated starting material in established, high-yield manufacturing processes for potent insecticides like chlorantraniliprole. Its specific isomerism is critical for the successful construction of the N-pyridylpyrazole carboxamide core, making it an essential purchase for agrochemical manufacturers. [1]

Regiospecific Polysubstituted Benzenes

Ideal for synthetic routes that require precise, sequential functionalization of the benzene ring. The unique directing effects of the 2-chloro and 3-trifluoromethyl groups allow for the introduction of additional substituents at predictable locations, a requirement in the synthesis of complex pharmaceutical or material science targets.

Application Fit Matrix

Application
Selection Property
Validation Focus
Rigid scaffold research
Zero rotatable bonds, defined TPSA
Binding assay validation with target of interest
Cross-coupling method development
Activated ortho-substituted aryl chloride
Catalyst efficiency benchmarking and condition optimization
Agrochemical intermediate synthesis
High-purity supply (97–98%)
Process-scale consistency and yield monitoring
Liquid crystal / polymer precursor
Electron-withdrawing 2,3-substitution pattern
Dielectric and optical property characterization

XLogP3

3.2

Wikipedia

2-Chloro-3-(trifluoromethyl)benzonitrile

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